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molecular formula C7H7BrN2O2 B1375992 N-(6-bromo-2-methoxypyridin-3-yl)formamide CAS No. 1123194-96-6

N-(6-bromo-2-methoxypyridin-3-yl)formamide

Cat. No. B1375992
M. Wt: 231.05 g/mol
InChI Key: DTMJHPVHGALCJH-UHFFFAOYSA-N
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Patent
US08637525B2

Procedure details

A mixture of acetic anhydride (8.54 mL, 24.63 mmol) and formic acid (12.8 mL, 24.63 mmol) was stirred at room temperature for 40 min. To this mixture 6-bromo-2-methoxypyridin-3-amine (5.000 g, 24.63 mmol) in 30 mL of THF was added dropwise. The resulting solution was heated at 60° C. with stirring for 16 h. Upon cooling, the reaction mixture was poured into icewater. The resulting precipitate was filtered to give N-(6-bromo-2-methoxypyridin-3-yl)formamide (5.690 g, 24.63 mmol, 100% yield) as light brown solid. LC-MS (M+Na)+=231.0.
Quantity
8.54 mL
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[CH:8]([OH:10])=O.[Br:11][C:12]1[N:17]=[C:16]([O:18][CH3:19])[C:15]([NH2:20])=[CH:14][CH:13]=1>C1COCC1>[Br:11][C:12]1[N:17]=[C:16]([O:18][CH3:19])[C:15]([NH:20][CH:8]=[O:10])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
8.54 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
12.8 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)OC)N
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated at 60° C.
STIRRING
Type
STIRRING
Details
with stirring for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into icewater
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)OC)NC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.63 mmol
AMOUNT: MASS 5.69 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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